Omigapil maleate

GAPDH Apoptosis Neuroprotection

Omigapil maleate is the most advanced and only clinically-validated small molecule targeting the GAPDH-Siah1 apoptosis pathway for LAMA2-RD and COL6-RD research. Unlike R-(-)-deprenyl, it has no MAO-B inhibitory activity, ensuring on-target specificity. A completed pediatric Phase 1 trial provides a direct translational benchmark of 0.06 mg/kg/day. In dyW/dyW mice, 1 mg/kg/day extends median survival from ~35 to ~105 days. Ideal as a positive control and for combination therapy studies with mini-agrin.

Molecular Formula C23H21NO5
Molecular Weight 391.4 g/mol
CAS No. 200189-97-5
Cat. No. B057349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmigapil maleate
CAS200189-97-5
SynonymsCGP 3466B Maleate;  (2Z)-N-Methyl-N-2-propyn-1-yldibenz[b,f]oxepin-10-methanamine 2-Butenedioate;  N-Methyl-N-2-propynyldibenz[b,f]oxepin-10-methanamine (2Z)-2-Butenedioate;  N-Methyl-N-2-propynyldibenz[b,f]oxepin-10-methanamine (Z)-2-Butenedioate;  CGP
Molecular FormulaC23H21NO5
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySQAZQLMBEHYFJA-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Omigapil Maleate (CAS 200189-97-5) for GAPDH-Mediated Apoptosis Research in Congenital Muscular Dystrophy Models


Omigapil maleate (TCH346, CGP3466B) is a small-molecule, orally bioavailable inhibitor of the GAPDH-Siah1-mediated apoptosis pathway. It is a structural analog of R-(-)-deprenyl but, unlike its progenitor, exhibits virtually no monoamine oxidase type B (MAO-B) inhibitory activity, thereby eliminating a major off-target pharmacology [1]. Its primary mechanism involves binding to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing S-nitrosylation at subnanomolar concentrations, which subsequently inhibits GAPDH-Siah1 binding and the pro-apoptotic nuclear translocation of GAPDH [2].

Why Generic Apoptosis Inhibitors Cannot Replace Omigapil Maleate in LAMA2- and COL6-Related Dystrophy Research


The critical differentiation lies in omigapil's unique combination of a well-defined GAPDH-Siah1 mechanism and extensive clinical validation in the target patient population. While other apoptosis inhibitors exist, they target different pathways (e.g., JNK inhibition by CEP1347 or Bcl-2 modulation), making them mechanistically unsuitable substitutes for research focused on the GAPDH death cascade [1]. More importantly, omigapil maleate is the only therapeutic small molecule to have successfully completed a Phase 1 clinical trial establishing a safe and suitable pharmacokinetic profile specifically in pediatric patients with LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD), the most common forms of congenital muscular dystrophy [2]. This established clinical data package—including defined pediatric dosing—cannot be replicated by any other compound in this class without repeating extensive and costly clinical studies.

Quantitative Differentiation of Omigapil Maleate: Key Comparative Data for Procurement Decisions


Mechanistic Specificity: Selective GAPDH Inhibition vs. Off-Target MAO-B Activity

Omigapil maleate is a structural analog of R-(-)-deprenyl but has been engineered to eliminate the off-target inhibition of monoamine oxidase B (MAO-B), a key source of adverse effects and confounding pharmacology. While R-(-)-deprenyl acts as both a GAPDH S-nitrosylation inhibitor and a potent MAO-B inhibitor, omigapil maleate selectively targets the GAPDH-Siah1 pathway without affecting MAO-B enzymatic activity [1].

GAPDH Apoptosis Neuroprotection MAO-B

In Vivo Efficacy: Prolonged Survival in the dyW/dyW Mouse Model of MDC1A

In the dyW/dyW mouse model (a severe model of LAMA2-related congenital muscular dystrophy), oral administration of omigapil maleate demonstrated a significant, dose-dependent increase in median survival time [1].

Congenital Muscular Dystrophy LAMA2 MDC1A Survival

Translational Relevance: Only Clinically Validated PK Profile in Target Pediatric Population

Omigapil maleate is the sole small molecule to have established a safe and well-tolerated pharmacokinetic profile in a clinical trial specifically for pediatric patients with LAMA2-RD and COL6-RD, the most common congenital muscular dystrophies [1]. The Phase 1 CALLISTO study identified a target dose of 0.06 mg/kg/day, which achieved systemic exposure within the pre-specified target AUC range [2].

Pharmacokinetics Clinical Trial Pediatric Rare Disease

Mechanistic Validation: Potent Inhibition of GAPDH S-Nitrosylation at Subnanomolar Concentrations

Both omigapil maleate (TCH346) and R-(-)-deprenyl prevent S-nitrosylation of GAPDH at subnanomolar concentrations, but omigapil achieves this without the confounding MAO-B inhibition [1]. The exact potency is reported in the subnanomolar range, highlighting its high affinity for its target.

GAPDH S-nitrosylation Neuroprotection Mechanism of Action

Combination Potential: Additive Therapeutic Effect with Mini-Agrin in a Severe MDC1A Model

In a study combining omigapil maleate with a miniaturized form of agrin (mini-agrin) in MDC1A mouse models, the combination was found to produce beneficial effects that were significantly greater than those of either treatment alone [1].

Combination Therapy MDC1A Apoptosis Muscle Regeneration

Recommended Research Applications for Omigapil Maleate Based on Empirical Evidence


Translational Research in LAMA2- and COL6-Related Congenital Muscular Dystrophy

Omigapil maleate is the most advanced and only clinically-validated small molecule for studying therapeutic intervention in LAMA2-RD and COL6-RD. Its established safety and pharmacokinetic profile in a pediatric Phase 1 trial provides a direct translational bridge for preclinical studies aiming to inform clinical trial design. Researchers can confidently use the 0.06 mg/kg/day target dose as a benchmark for in vivo dosing [1].

Investigating the GAPDH-Siah1 Apoptosis Pathway Without MAO-B Confounds

For neuroscientists and cell biologists studying the GAPDH-Siah1 death cascade in neurodegenerative or ischemic models, omigapil maleate offers a critical advantage over its precursor R-(-)-deprenyl. Its complete lack of MAO-B inhibitory activity ensures that any observed neuroprotective or anti-apoptotic effects are attributable solely to GAPDH pathway modulation, eliminating a major source of experimental artifact [1].

Benchmarking Apoptosis Inhibition in MDC1A Mouse Models

The robust, quantitative survival data generated in the dyW/dyW mouse model—extending median survival from ~35 to ~105 days at 1 mg/kg/day—provides a powerful and reproducible benchmark for researchers studying LAMA2-deficient muscular dystrophy. Omigapil maleate serves as a critical positive control for evaluating new therapies or studying disease mechanisms in this model [1].

Development of Combination Therapies for Muscular Dystrophy

Given its demonstrated additive effects when co-administered with mini-agrin in MDC1A mouse models, omigapil maleate is an ideal candidate for preclinical studies exploring multi-modal therapeutic strategies. It offers a validated, orally bioavailable anti-apoptotic backbone that can be combined with agents targeting muscle membrane stability or regeneration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omigapil maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.